N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide
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Overview
Description
This compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are often found in a wide range of products, including pharmaceuticals, dyes, and plastics .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions . For instance, triazole derivatives can be synthesized through the reaction of alkyl halides with azides .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. It also contains a sulfonamide group, which consists of a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .Chemical Reactions Analysis
Triazole derivatives have been reported to possess antioxidant properties, protecting against oxidative damage and inhibiting lipid peroxidation . The specific reactivity of this compound would depend on the specific substituents and their positions.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For instance, the presence of polar functional groups like sulfonamide could increase its solubility in water .Scientific Research Applications
Antimicrobial and Antifungal Activities
N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide and its derivatives have shown promising results in antimicrobial and antifungal activities. For instance, a study reported the synthesis of sulfanilamide-derived 1,2,3-triazole compounds, including this chemical, and found them to exhibit significant antibacterial and antifungal potencies against various strains, except for Candida albicans and Candida mycoderma (Wang, Wan, & Zhou, 2010).
Anticancer Potential
There is evidence suggesting the potential of these compounds as anticancer agents. A study synthesized novel 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives as anticancer agents. These compounds demonstrated remarkable activity against 13 human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Structural Analysis for Drug Design
In-depth structural analysis of these compounds has been conducted for their potential as inhibitors of specific enzymes or receptors. For instance, one study focused on 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, identifying it as a potential inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This research provided insights into the molecule's binding interactions at the active site, which can aid in drug design endeavors (Al-Wahaibi, Joubert, Blacque, Al-Shaalan, & El-Emam, 2019).
Antiproliferative and Antilipolytic Activities
These compounds also have been explored for their antiproliferative and antilipolytic activities, particularly in the context of obesity-related cancers. A study synthesized 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives and evaluated their activity against obesity-related colorectal cells and inhibition of pancreatic lipase. This research suggests the possibility of using these compounds as novel antidiabesity–antineoplastic agents (Shkoor, Tashtoush, Al-Talib, Mhaidat, Al-Hiari, Kasabri, & Alalawi, 2021).
Mechanism of Action
Properties
IUPAC Name |
4-chloro-N-[(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c1-2-7-17-11(15-16-12(17)20)8-14-21(18,19)10-5-3-9(13)4-6-10/h2-6,14H,1,7-8H2,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPGQMTMMYDODMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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